3-(4-Fluorophenyl)acrylic acid
Overview
Description
3-(4-Fluorophenyl)acrylic acid is an organic compound that belongs to the class of cinnamic acid derivatives. It is characterized by the presence of a fluorine atom attached to the phenyl ring, which is in turn connected to an acrylic acid moiety. This compound is known for its applications in various fields, including wastewater treatment and cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)acrylic acid typically involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. Another method involves the reaction of 4-fluorophenylacetic acid with acetic anhydride and a catalyst .
Industrial Production Methods: Industrial production of this compound often employs the use of trifluoroacetic acid as an activator. This method is effective in treating wastewater containing high levels of organic matter and bacterial strains .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form 3-(4-Fluorophenyl)propionic acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products Formed:
Oxidation: 4-Fluorobenzoic acid.
Reduction: 3-(4-Fluorophenyl)propionic acid.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
3-(4-Fluorophenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown inhibitory activity against lung fibroblasts and lung cancer cells.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)acrylic acid involves its interaction with cellular targets that regulate gene expression and cell proliferation. The compound has been shown to inhibit the activity of certain enzymes and transcription factors, leading to reduced tumor cell growth and proliferation .
Comparison with Similar Compounds
Cinnamic Acid: Lacks the fluorine atom, making it less effective in certain applications.
3-(4-Chlorophenyl)acrylic Acid: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological activity.
3-(4-Bromophenyl)acrylic Acid: Contains a bromine atom, which can also affect its chemical and biological properties.
Uniqueness: 3-(4-Fluorophenyl)acrylic acid is unique due to the presence of the fluorine atom, which enhances its reactivity and effectiveness in various applications, particularly in cancer research and wastewater treatment .
Properties
IUPAC Name |
3-(4-fluorophenyl)prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMMYAZSUSYVQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293255 | |
Record name | 3-(4-Fluorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459-32-5 | |
Record name | 3-(4-Fluorophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Fluorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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